molecular formula C20H26O B2535742 1,1-Bis(4-methylphenyl)hexan-2-ol CAS No. 299159-60-7

1,1-Bis(4-methylphenyl)hexan-2-ol

Cat. No.: B2535742
CAS No.: 299159-60-7
M. Wt: 282.427
InChI Key: GEOXHGRNTMEAJB-UHFFFAOYSA-N
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Description

1,1-Bis(4-methylphenyl)hexan-2-ol is an organic compound with the molecular formula C20H26O. It is a tertiary alcohol, characterized by the presence of two 4-methylphenyl groups attached to the first carbon of a hexan-2-ol backbone. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(4-methylphenyl)hexan-2-ol can be synthesized through the Grignard reaction. This involves the reaction of 4-methylphenylmagnesium bromide with hexan-2-one. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction is followed by hydrolysis to yield the desired tertiary alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-methylphenyl)hexan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into corresponding hydrocarbons using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,1-Bis(4-methylphenyl)hexan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-methylphenyl)hexan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other non-covalent interactions, influencing the structure and function of biomolecules. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(4-methylphenyl)ethanol: Similar structure but with a shorter carbon chain.

    1,1-Bis(4-methylphenyl)propan-2-ol: Similar structure with a propan-2-ol backbone.

    1,1-Bis(4-methylphenyl)butan-2-ol: Similar structure with a butan-2-ol backbone.

Uniqueness

1,1-Bis(4-methylphenyl)hexan-2-ol is unique due to its specific combination of two 4-methylphenyl groups and a hexan-2-ol backbone. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,1-bis(4-methylphenyl)hexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O/c1-4-5-6-19(21)20(17-11-7-15(2)8-12-17)18-13-9-16(3)10-14-18/h7-14,19-21H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOXHGRNTMEAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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